4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
Overview
Description
4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structural motif, which includes a methoxyphenyl group and a dihydrobenzoquinoline framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids or transition metal complexes can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, are being explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, each with distinct chemical and biological properties.
Scientific Research Applications
4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and DNA replication. The compound may also interfere with signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Known for its antimicrobial properties.
2-methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
8-hydroxyquinoline: Utilized as a chelating agent and in the treatment of metal poisoning.
Uniqueness
4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxyphenyl group and dihydrobenzoquinoline framework make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
12-(4-methoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-25-17-12-9-16(10-13-17)23-20-8-4-7-19(20)22-18-6-3-2-5-15(18)11-14-21(22)24-23/h2-3,5-6,9-14H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXEPTZBJSZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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